N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine
Description
Atomic Composition and Isotopic Labeling Patterns
The molecular architecture of this compound encompasses a complex arrangement of carbon, hydrogen, deuterium, nitrogen, oxygen, and sulfur atoms distributed across multiple functional domains. The compound's molecular formula C17H15D3N2O3S reveals the presence of seventeen carbon atoms, fifteen hydrogen atoms, three deuterium atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom. This atomic composition reflects the integration of the L-cysteine amino acid core with the deuterated acetyl group and the 4-(2-pyridinyl)benzyl substituent.
The isotopic labeling pattern represents a critical structural feature, with three deuterium atoms exclusively localized within the acetyl moiety. The systematic name (2R)-3-benzylsulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid specifically identifies the 2,2,2-trideuterioacetyl configuration, indicating complete deuterium substitution of the methyl group in the acetyl unit. This labeling strategy creates a distinct isotopic signature that facilitates analytical differentiation from unlabeled analogs while maintaining the essential chemical reactivity of the parent compound.
The heterocyclic nitrogen atoms occupy distinct chemical environments within the molecular framework. One nitrogen atom resides within the pyridine ring system, contributing to the aromatic electron density and providing a site for potential coordination interactions. The second nitrogen atom functions as part of the amide linkage connecting the deuterated acetyl group to the cysteine backbone, establishing a critical structural bridge between the isotopic label and the amino acid core.
| Atomic Component | Count | Structural Location | Chemical Environment |
|---|---|---|---|
| Carbon | 17 | Backbone, aromatic rings, side chains | Aliphatic, aromatic, carboxyl |
| Hydrogen | 15 | Various positions | Aliphatic, aromatic |
| Deuterium | 3 | Acetyl methyl group | Aliphatic (CD3) |
| Nitrogen | 2 | Pyridine ring, amide linkage | Aromatic, amide |
| Oxygen | 3 | Carboxyl, amide carbonyl | Carbonyl, hydroxyl |
| Sulfur | 1 | Thioether linkage | Electron-rich center |
Three-Dimensional Conformational Analysis
The three-dimensional molecular geometry of this compound exhibits significant conformational complexity arising from the multiple rotatable bonds and the stereochemical constraints imposed by the L-cysteine configuration. The compound maintains the characteristic (R)-configuration at the alpha-carbon center, consistent with the natural L-amino acid stereochemistry. This stereochemical arrangement influences the spatial orientation of both the carboxyl group and the substituted thiol side chain.
The 4-(2-pyridinyl)benzyl substituent introduces substantial conformational flexibility through the benzyl methylene bridge connecting the aromatic systems to the sulfur atom. The benzyl linkage permits rotation around the carbon-sulfur bond, enabling various spatial orientations of the aromatic moiety relative to the cysteine backbone. The biphenyl-pyridine system itself presents additional conformational possibilities through rotation around the phenyl-pyridine bond, creating multiple accessible conformational states.
The deuterated acetyl group adopts a planar configuration around the amide bond, with the trideuteriomethyl group positioned either cis or trans relative to the alpha-hydrogen of the cysteine residue. The presence of deuterium atoms in place of hydrogen does not significantly alter the preferred conformational geometry but does influence the vibrational frequencies and nuclear magnetic resonance characteristics of the molecule.
Intramolecular interactions play a crucial role in stabilizing preferred conformational states. The pyridine nitrogen atom can engage in weak intramolecular hydrogen bonding or electrostatic interactions with other polar groups within the molecule, potentially restricting the conformational freedom of the 4-(2-pyridinyl)benzyl substituent. The amide carbonyl oxygen similarly participates in internal hydrogen bonding networks that contribute to conformational preferences.
Comparative Structural Features with Native Cysteine Derivatives
The structural characteristics of this compound demonstrate both similarities and significant departures from native cysteine derivatives documented in the chemical literature. Comparison with N-acetyl-S-benzyl-L-cysteine reveals the impact of the pyridinyl substitution on the aromatic character of the molecule. While both compounds share the fundamental N-acetyl-L-cysteine backbone and benzyl thioether linkage, the introduction of the pyridine ring system in the target compound creates a more electronically complex aromatic environment.
The molecular weight progression illustrates the structural elaboration from simpler analogs. N-acetyl-S-propyl-L-cysteine exhibits a molecular weight of 205.28 grams per mole, while N-acetyl-S-benzyl-cysteine reaches 253.32 grams per mole. The incorporation of the pyridinyl group and deuterium labeling increases the molecular weight to 333.42 grams per mole, representing a substantial structural enhancement.
Comparative analysis with N-acetyl-S-(3,4-dihydroxybutyl)-L-cysteine demonstrates alternative substitution patterns at the sulfur center. The dihydroxybutyl derivative maintains aliphatic character while introducing polar hydroxyl functionality, contrasting with the aromatic and heterocyclic character of the pyridinyl-benzyl system. This structural difference fundamentally alters the electronic properties and potential binding interactions of the respective compounds.
The deuterium labeling distinguishes the target compound from all native cysteine derivatives in the comparative set. While compounds such as N-acetyl-S-(3-hydroxypropyl)-L-cysteine maintain natural hydrogen isotopic composition, the selective deuteration in this compound provides unique analytical advantages and altered physicochemical properties.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C17H15D3N2O3S | 333.42 | Deuterium labeling, pyridinyl-benzyl aromatic system |
| N-Acetyl-S-benzyl-L-cysteine | C12H15NO3S | 253.32 | Simple benzyl thioether |
| N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine | C9H17NO5S | 251.30 | Aliphatic chain with hydroxyl groups |
| N-Acetyl-S-propyl-L-cysteine | C8H15NO3S | 205.28 | Simple alkyl thioether |
The aromatic substitution pattern significantly influences the electronic distribution within the molecule. The 4-(2-pyridinyl)benzyl system creates an extended conjugated network that enhances electron delocalization compared to simple benzyl derivatives. This electronic enhancement potentially affects the reactivity of the thioether bond and may influence binding interactions with biological targets.
Properties
IUPAC Name |
(2R)-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12(20)19-16(17(21)22)11-23-10-13-5-7-14(8-6-13)15-4-2-3-9-18-15/h2-9,16H,10-11H2,1H3,(H,19,20)(H,21,22)/t16-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBPUXNKKKMWON-AVSFSGARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=C(C=C1)C2=CC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC1=CC=C(C=C1)C2=CC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine typically involves multiple steps, starting with the preparation of the pyridinyl-benzyl intermediate. This intermediate is then coupled with L-cysteine under specific reaction conditions to form the final product. Common reagents used in the synthesis include deuterated acetic anhydride for the acetylation step and various coupling agents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as high-performance liquid chromatography (HPLC), is essential to achieve the desired purity levels required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinyl ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridine derivatives, and various substituted analogs of the original compound .
Scientific Research Applications
N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterated acetyl group may enhance the compound’s stability and alter its metabolic pathways, leading to unique biological effects. The pyridinyl-benzyl moiety can interact with aromatic residues in proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyridine: An organic compound with a similar pyridinyl structure but lacking the cysteine moiety.
N-(3-pyridinyl) spirocyclic diamines: Compounds with a pyridinyl group but different overall structures and applications.
Uniqueness
N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine is unique due to its combination of a deuterated acetyl group, a pyridinyl-benzyl moiety, and an L-cysteine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine is a synthetic compound that has attracted attention due to its unique chemical structure and potential biological applications. This compound features a deuterated acetyl group, a pyridinyl-benzyl moiety, and an L-cysteine backbone, which together confer distinctive properties that may influence its biological activity.
Chemical Structure and Properties
- Molecular Formula : C17H15D3N2O3S
- Molecular Weight : 333.42 g/mol
- CAS Number : 1795785-71-5
The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of the deuterated acetyl group may enhance the stability of the compound, potentially altering metabolic pathways and leading to unique biological effects. The pyridinyl-benzyl moiety can engage with aromatic residues in proteins, influencing their function and activity .
1. Proteomics Research
This compound is utilized in proteomics for studying protein interactions and modifications. Its ability to selectively label cysteine residues makes it a valuable tool for probing biochemical pathways .
2. Therapeutic Potential
Research indicates that this compound may have therapeutic implications, particularly in modulating biological pathways relevant to disease mechanisms. Its unique structure allows it to act as a probe for studying enzyme mechanisms and potential drug development.
3. Industrial Applications
In industrial settings, this compound serves as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its versatility makes it suitable for developing new materials .
Case Study 1: Enzyme Modulation
A study investigated the effects of this compound on enzyme activity related to metabolic pathways. The results demonstrated that this compound could inhibit specific enzymes involved in oxidative stress responses, suggesting potential applications in neurodegenerative disease research .
Case Study 2: Antioxidant Activity
Another research effort focused on the antioxidant properties of this compound. The findings indicated that the compound effectively scavenged free radicals in vitro, highlighting its potential as a therapeutic agent against oxidative damage .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine | Lacks deuterated acetyl group | Standard acetylation without isotopic labeling |
| 2-Acetylpyridine | Similar pyridinyl structure | No cysteine moiety; primarily used in organic synthesis |
| N-(3-pyridinyl) spirocyclic diamines | Different overall structure | Focus on cyclic compounds; varied applications |
This compound stands out due to its combination of isotopic labeling and functional groups that allow for unique interactions within biological systems .
Q & A
Q. What are the key synthetic pathways for preparing N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine, and how do reaction conditions influence yield and purity?
The synthesis typically involves deuterated acetylation of L-cysteine followed by thioether formation with 4-(2-pyridinyl)benzyl groups. Key steps include:
- Deuterated Acetylation : Use of deuterated acetic anhydride (Ac₂O-d₆) to introduce the N-(Acetyl-d3) group under anhydrous conditions .
- Thioether Coupling : Reaction of the acetylated cysteine with 4-(2-pyridinyl)benzyl bromide in the presence of a base (e.g., triethylamine) to form the S-substituted product.
- Purification : Column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Critical Factors : pH control during acetylation, stoichiometric ratios to minimize side reactions (e.g., over-acetylation), and inert atmosphere to prevent oxidation of the thiol group.
Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm deuteration at the acetyl group (absence of proton signals at 2.0–2.1 ppm) and aromatic pyridinyl-benzyl integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) with a mass shift of +3 Da compared to the non-deuterated analog .
- Chiral HPLC : Ensures retention of L-configuration (e.g., using a Chiralpak® column with a polar mobile phase) .
Q. What are the primary applications of this compound in basic biochemical research?
- Metabolic Tracers : Acts as a deuterium-labeled internal standard in LC-MS/MS to quantify cysteine conjugates in biological matrices (e.g., urine, plasma) .
- Thiol Reactivity Studies : The pyridinyl-benzyl group modulates thiol-disulfide exchange kinetics, useful for probing redox-active enzyme mechanisms .
Advanced Research Questions
Q. How does deuteration at the acetyl group affect the compound’s physicochemical properties and metabolic stability?
- Isotopic Effects : Deuteration reduces metabolic clearance by cytochrome P450 enzymes due to the kinetic isotope effect (KIE), prolonging half-life in vivo .
- Solubility and Stability : The deuterated acetyl group slightly increases hydrophobicity (logP +0.2 vs. non-deuterated form) but does not alter aqueous solubility significantly under physiological pH .
Methodological Note : Comparative studies require parallel synthesis of deuterated/non-deuterated analogs and stability assays in simulated gastric fluid (SGF) and human liver microsomes.
Q. What experimental strategies resolve contradictions in data when using this compound as a metabolic tracer?
Contradictions (e.g., variable recovery rates in urine) may arise from:
- Isotopic Dilution : Ensure isotopic purity (>99% deuterated) via NMR/MS and avoid contamination with non-deuterated analogs .
- Matrix Effects : Validate LC-MS/MS methods with matrix-matched calibration curves and isotope dilution correction .
- Cross-Reactivity : Test specificity against endogenous thiols (e.g., glutathione) using competitive binding assays.
Q. How can the pyridinyl-benzyl substituent influence conformational stability in peptide mimetics or enzyme substrates?
- Steric and Electronic Effects : The bulky 4-(2-pyridinyl)benzyl group restricts rotational freedom, stabilizing β-sheet conformations in peptide chains. This is confirmed via circular dichroism (CD) spectroscopy .
- Metal Coordination : The pyridine nitrogen can chelate transition metals (e.g., Zn²⁺), altering substrate binding in metalloenzyme studies. Use ITC (isothermal titration calorimetry) to quantify binding affinities .
Q. What are the best practices for optimizing mass spectrometry parameters when detecting this compound in complex biological samples?
- Ionization Settings : Electrospray ionization (ESI+) with optimized source temperature (300°C) and declustering potential (80 V) enhances signal intensity.
- Fragmentation : Use collision-induced dissociation (CID) with 25–30 eV energy to generate diagnostic fragments (e.g., m/z 121 for pyridinyl-benzyl cleavage) .
- Chromatography : A C18 column with 0.1% formic acid in water/acetonitrile gradients resolves the compound from matrix interferents (retention time: 6.8 ± 0.2 min) .
Methodological Tables
Q. Table 1. Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Deuterated Acetylation | Ac₂O-d₆, DMAP, DCM, 0°C, 2h | 85 | 98 | |
| Thioether Formation | 4-(2-Pyridinyl)benzyl bromide, Et₃N, DMF | 72 | 95 |
Q. Table 2. LC-MS/MS Parameters for Quantification
| Parameter | Value | Rationale |
|---|---|---|
| Column | Waters Acquity UPLC BEH C18 (2.1 × 50 mm) | High resolution, low carryover |
| Mobile Phase | 0.1% HCOOH in H₂O/ACN (95:5 to 5:95) | Optimal peak shape |
| Transition (MRM) | m/z 365 → 121 (CE 25 eV) | Specific fragment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
